
2,5-Dibromobenzenesulfonyl chloride
Overview
Description
2,5-Dibromobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3Br2ClO2S. It is a derivative of benzenesulfonyl chloride, where two bromine atoms are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dibromobenzenesulfonyl chloride can be synthesized through the bromination of benzenesulfonyl chloride. The process involves the reaction of benzenesulfonyl chloride with bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the 2 and 5 positions.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions with aryl or alkyl halides to form biaryl or diaryl compounds.
Reduction Reactions: The compound can be reduced to 2,5-dibromobenzenesulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine or triethylamine.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.
Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Products like 2,5-dibromobenzenesulfonamides, 2,5-dibromobenzenesulfonates, and 2,5-dibromobenzenesulfonyl thiols.
Coupling Reactions: Biaryl or diaryl compounds.
Reduction Reactions: 2,5-dibromobenzenesulfonamide.
Scientific Research Applications
Chemical Synthesis
Organic Synthesis:
2,5-Dibromobenzenesulfonyl chloride is primarily utilized as a reagent in organic synthesis. It serves as a building block for the preparation of sulfonyl derivatives and complex organic molecules. Its reactivity enables the formation of sulfonamide bonds, which are crucial in synthesizing pharmaceuticals and agrochemicals .
Case Study: Domino Reactions
A notable application involves its use in domino Heck–Aza-Michael reactions, where it facilitates the synthesis of γ-sultams with high yields (85-93%). This method showcases the compound's efficiency in multicomponent reactions, highlighting its role in generating diverse chemical entities from simple starting materials .
Biochemical Applications
Modification of Biomolecules:
In biochemical research, this compound is employed to modify proteins and peptides through sulfonylation reactions. This modification is crucial for studying enzyme mechanisms and protein-protein interactions. The compound's sulfonyl chloride group reacts with amines to form stable sulfonamide linkages, allowing researchers to investigate the functional roles of specific biomolecules .
Impact on Cellular Processes:
The compound influences various cellular processes by altering the activity of key regulatory proteins involved in signaling pathways and gene expression. For instance, it can modify transcription factors and other DNA-binding proteins, affecting their interaction with target genes. This capability makes this compound a valuable tool for exploring cellular responses to external stimuli.
Pharmaceutical Applications
Synthesis of Pharmaceutical Intermediates:
In medicinal chemistry, this compound is used to synthesize intermediates for active pharmaceutical ingredients. Its ability to form sulfonamide bonds is particularly beneficial for developing drugs targeting various diseases. The compound's reactivity allows for the efficient construction of complex molecular architectures necessary for pharmaceutical efficacy .
Case Study: Drug Development
Research has demonstrated the successful application of this compound in synthesizing new drug candidates. For example, it has been used in developing sulfonamide-based antibiotics and anti-inflammatory agents, showcasing its importance in pharmaceutical innovation .
Industrial Applications
Agrochemicals and Dyes:
Beyond its applications in research and medicine, this compound finds utility in the production of agrochemicals and dyes. Its reactivity allows for the modification of chemical structures essential for developing effective herbicides and insecticides. Additionally, it contributes to synthesizing dyes used in various industries .
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Organic Synthesis | Reagent for sulfonyl derivatives and complex molecules | High versatility in chemical transformations |
Biochemical Research | Modification of proteins/peptides through sulfonylation | Enables study of enzyme mechanisms |
Pharmaceutical Chemistry | Synthesis of intermediates for active pharmaceutical ingredients | Critical for drug development |
Industrial Applications | Production of agrochemicals and dyes | Enhances effectiveness of agricultural products |
Mechanism of Action
The mechanism of action of 2,5-dibromobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonyl derivatives through nucleophilic substitution reactions. The bromine atoms on the benzene ring can also participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile.
Comparison with Similar Compounds
2,4-Dibromobenzenesulfonyl chloride: Similar structure but with bromine atoms at the 2 and 4 positions.
Benzenesulfonyl chloride: The parent compound without bromine substitutions.
2,5-Dichlorobenzenesulfonyl chloride: Chlorine atoms instead of bromine at the 2 and 5 positions.
Uniqueness: 2,5-Dibromobenzenesulfonyl chloride is unique due to the presence of bromine atoms, which enhance its reactivity and make it suitable for specific synthetic applications. The bromine atoms also influence the compound’s electronic properties, making it distinct from its analogs.
Biological Activity
2,5-Dibromobenzenesulfonyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured format.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHBrClOS
- Molecular Weight : 292.96 g/mol
The compound features two bromine atoms and a sulfonyl chloride functional group, which are critical for its reactivity and biological activity.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, showing promising results in inhibiting growth.
- Zone of Inhibition : The compound displayed a zone of inhibition of up to 36.6 mm against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15.63 µg/mL .
- Comparison with Standards : The activity index compared favorably with standard antibiotics, indicating its potential as an effective antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound are also under investigation. Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer progression.
- Mechanism of Action : The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and disrupting cellular processes.
- Case Studies : In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth .
Research Findings Summary
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules:
- Covalent Bond Formation : The sulfonyl chloride can react with nucleophiles in proteins, leading to enzyme inhibition.
- Disruption of Cellular Processes : By altering enzyme function, the compound may interfere with critical metabolic pathways involved in cell growth and replication.
Properties
IUPAC Name |
2,5-dibromobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMPLIWURYRGEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372103 | |
Record name | 2,5-Dibromobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23886-64-8 | |
Record name | 2,5-Dibromobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dibromobenzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.